Unii-9C19qcy050

Description

Role of Impurities in Pharmaceutical Development

Pharmaceutical impurities serve fundamental roles in drug development processes, functioning as critical quality indicators that influence both therapeutic efficacy and patient safety considerations. The presence and control of impurities such as Carfilzomib Impurity 2 directly impact the overall quality profile of pharmaceutical products and require systematic evaluation throughout all stages of drug development. These compounds originate from multiple sources including synthetic intermediates, degradation products, process-related substances, and environmental contaminants that may be introduced during manufacturing, storage, or handling operations.

The classification system established by International Council for Harmonisation guidelines categorizes pharmaceutical impurities into distinct groups based on their origin and chemical nature. Organic impurities, which include Carfilzomib Impurity 2, encompass starting materials, synthetic by-products, intermediates, degradation products, and residual catalysts or reagents. These organic impurities require comprehensive characterization and control strategies due to their potential to affect drug substance purity and pharmaceutical performance characteristics. The systematic identification and quantification of such impurities enables pharmaceutical manufacturers to establish appropriate control strategies and ensure consistent product quality.

Process-related impurities emerge specifically from synthetic pathways employed in drug substance manufacturing and represent a critical subset requiring particular attention during pharmaceutical development. Carfilzomib Impurity 2 exemplifies this category as it forms through specific chemical transformations occurring during carfilzomib synthesis, particularly through epoxide ring opening reactions that occur under certain processing conditions. The formation of this impurity can be influenced by multiple process parameters including reaction temperature, pH conditions, reaction time, and the presence of nucleophilic species that facilitate ring opening reactions.

Degradation products constitute another significant category of pharmaceutical impurities that form through chemical breakdown of the active pharmaceutical ingredient under various stress conditions. These compounds may develop during manufacturing processes, storage periods, or upon exposure to environmental factors such as light, heat, moisture, or oxidative conditions. The monitoring and control of degradation products require comprehensive stability studies and stress testing protocols to identify potential degradation pathways and establish appropriate storage conditions and shelf-life specifications.

The analytical detection and quantification of pharmaceutical impurities necessitate sophisticated methodological approaches capable of achieving required sensitivity and specificity levels. High Performance Liquid Chromatography represents the primary analytical technique employed for impurity profiling, offering excellent separation capabilities and quantitative precision for complex pharmaceutical matrices. Method development considerations include mobile phase optimization, column selection, detection wavelength determination, and validation of analytical performance parameters to ensure reliable impurity monitoring capabilities.

Table 1: Classification of Pharmaceutical Impurities

| Impurity Category | Source | Examples | Control Strategy |

|---|---|---|---|

| Organic Impurities | Synthetic processes, degradation | Starting materials, by-products, degradation products | Chromatographic analysis, process optimization |

| Inorganic Impurities | Manufacturing processes | Heavy metals, residual catalysts, salts | Elemental analysis, specific testing |

| Residual Solvents | Synthetic processes | Manufacturing solvents | Gas chromatography, process control |

| Process-Related | Synthetic pathways | Intermediates, side products | Advanced analytical methods, purification |

Regulatory Significance of Carfilzomib-Related Impurities

The regulatory framework governing pharmaceutical impurities establishes comprehensive guidelines for the identification, qualification, and control of substances such as Carfilzomib Impurity 2 within drug development and manufacturing processes. International Council for Harmonisation Quality 3A guidelines provide the foundational regulatory structure for managing organic impurities in drug substances, establishing specific thresholds that determine required actions for impurity assessment and control. These guidelines create a systematic approach for evaluating impurity levels and implementing appropriate regulatory responses based on impurity concentrations and drug substance dosing characteristics.

The reporting threshold represents the fundamental regulatory benchmark that determines when pharmaceutical impurities must be quantitatively documented in regulatory submissions and quality control documentation. For carfilzomib-related impurities, including Carfilzomib Impurity 2, the reporting threshold depends on the maximum daily dose of the drug substance administered to patients. When the daily dose equals or exceeds 2 grams per day, the reporting threshold is established at 0.03 percent, while daily doses below 2 grams per day utilize a reporting threshold of 0.05 percent. This dosage-dependent threshold system ensures that impurity monitoring requirements are appropriately scaled to potential patient exposure levels.

The identification threshold establishes the concentration level above which pharmaceutical impurities require comprehensive chemical characterization and structural elucidation. This threshold typically exceeds the reporting threshold and serves to prioritize analytical resources toward impurities that represent greater potential concerns due to their higher concentrations. For Carfilzomib Impurity 2, exceeding the identification threshold necessitates complete structural characterization using advanced analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and other appropriate methods to confirm molecular identity and stereochemical configuration.

The qualification threshold represents the highest regulatory benchmark, above which pharmaceutical impurities require comprehensive toxicological evaluation to assess their safety implications for patient populations. Impurities exceeding qualification thresholds must undergo detailed safety assessments including genotoxicity studies, repeat-dose toxicity evaluations, and other appropriate toxicological investigations to establish safe exposure levels. The qualification process ensures that any impurities present at significant levels have been adequately evaluated for potential adverse effects and that appropriate control measures are implemented to protect patient safety.

Analytical method requirements under regulatory frameworks mandate that detection and quantification capabilities must meet or exceed the established threshold levels for effective impurity monitoring. The Limit of Quantitation for analytical methods used to monitor Carfilzomib Impurity 2 must be equal to or lower than the applicable reporting threshold to ensure reliable detection and accurate quantification. This requirement necessitates method development and validation activities that demonstrate adequate analytical performance characteristics including precision, accuracy, specificity, and robustness under routine analytical conditions.

Table 2: International Council for Harmonisation Quality 3A Regulatory Thresholds

| Daily Dose Range | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1 mg/day* | 0.15% or 1 mg/day* |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

*Whichever is lower

The regulatory assessment process for pharmaceutical impurities follows a systematic decision tree approach that guides pharmaceutical manufacturers through appropriate evaluation and control strategies. This process begins with impurity level determination relative to identification thresholds, followed by appropriate characterization activities when thresholds are exceeded. The decision tree methodology ensures consistent regulatory approaches across different pharmaceutical products and provides clear guidance for industry compliance activities.

Specification development for pharmaceutical impurities requires establishment of appropriate acceptance criteria that reflect both safety considerations and manufacturing capabilities. Specifications must incorporate limits that are adequately justified by safety data while remaining achievable through routine manufacturing processes and analytical monitoring. The specification development process considers impurity profiles observed in clinical batches, stability studies, and commercial manufacturing validation to establish appropriate control ranges that ensure consistent product quality.

Table 3: Carfilzomib Impurity 2 Analytical Characteristics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Molecular Formula | C40H59N5O8 | Mass Spectrometry |

| Molecular Weight | 737.9 g/mol | Mass Spectrometry |

| Chemical Abstract Service Number | 1541172-75-1 | Chemical Database |

| Detection Wavelength | 210 nm | High Performance Liquid Chromatography |

| Retention Time | Method-dependent | High Performance Liquid Chromatography |

| Limit of Quantitation | ≤ Reporting Threshold | Validated Analytical Method |

The implementation of regulatory compliance strategies for carfilzomib-related impurities requires comprehensive quality systems that encompass analytical method validation, routine monitoring protocols, and corrective action procedures when specifications are exceeded. These systems must demonstrate consistent capability to detect, quantify, and control impurity levels within established acceptance criteria throughout the product lifecycle. Regulatory compliance also necessitates maintenance of comprehensive documentation systems that support regulatory submissions and facilitate regulatory agency inspections and reviews.

Properties

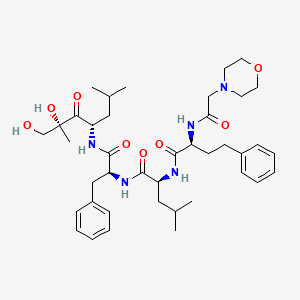

IUPAC Name |

(2S)-N-[(2S)-1-[[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPYUKBBMCBILQ-NZTKNTHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541172-75-1 |

Source

|

| Record name | Deepoxy ethane-1,2-diol carfilzomib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541172751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C19QCY050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydrogenation-Deprotection-Condensation Cascade

The primary method for synthesizing Carfilzomib Impurity 2 involves a three-step cascade reaction starting from a carfilzomib intermediate (Compound I). The process avoids column chromatography, enhancing scalability.

Step 1: Hydrogenation of Double Bonds

Compound I undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol at 20–30°C under nitrogen. This step reduces double bonds to produce Compound II with a yield of 90%.

Reaction Conditions :

-

Catalyst: 10% Pd/C (8% w/w relative to substrate)

-

Solvent: Methanol (3–6 mL/g substrate)

-

Time: 2–5 hours

Step 2: Boc Deprotection

Compound II is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) at -20–0°C to remove the tert-butoxycarbonyl (Boc) protecting group, yielding Compound III.

Reaction Conditions :

-

TFA:DCM ratio: 1.5–3.0 mL/g substrate

-

Time: 2–5 hours

Step 3: Condensation with Carfilzomib Main Chain

Compound III reacts with the carfilzomib main chain (Compound IV) using 1-hydroxybenzotriazole (HOBt) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at -15–5°C. This forms Carfilzomib Impurity 2 (Compound V).

Reaction Conditions :

-

Molar ratio (IV:III:HOBt:DIPEA): 1.0:1.1–1.2:1.5–3.0:1.5–2.5

-

Solvent: DMF (5–15 mL/g substrate)

-

Time: 2–10 hours

Table 1: Optimization Parameters for Key Synthesis Steps

| Step | Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|---|

| 1 | Pd/C Loading | 8% w/w | Maximizes hydrogenation efficiency |

| 2 | TFA Concentration | 1.5–3.0 mL/g | Ensures complete Boc removal |

| 3 | Reaction Temperature | -15–5°C | Minimizes side reactions |

Mechanistic Insights and Process Advantages

Hydrogenation Selectivity

The use of Pd/C ensures selective reduction of α,β-unsaturated carbonyl systems in Compound I without over-reduction. Methanol’s polarity facilitates catalyst dispersion, while nitrogen sparging prevents oxidative side reactions.

Boc Deprotection Kinetics

TFA’s strong acidity (pKa ~0.23) enables rapid Boc cleavage at subzero temperatures, preventing epimerization or degradation of the amine intermediate.

Coupling Efficiency

HOBt activates the carboxyl group of Compound III, forming an active ester that reacts with the main chain’s amine. DIPEA scavenges HCl, maintaining a non-acidic environment critical for preserving stereochemistry.

Purity Enhancement Strategies

Solvent Selection for Crystallization

Methanol and DCM are preferred for their low boiling points (64.7°C and 39.6°C, respectively), enabling easy removal via rotary evaporation. Residual solvents are controlled to <500 ppm per ICH Q3C guidelines.

In-Process Controls (IPCs)

-

Step 1 : Monitor conversion via HPLC (λ = 210 nm); residual Compound I <0.5%.

-

Step 3 : Assess coupling completion by TLC (Rf = 0.3 in ethyl acetate/hexanes 1:1).

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for Carfilzomib Impurity 2 Synthesis

| Metric | Patent Method | Traditional Chromatographic Methods |

|---|---|---|

| Overall Yield | 72–78% | 45–55% |

| Purity (HPLC) | ≥99.0% | 95–97% |

| Process Time | 14–20 hours | 24–48 hours |

| Solvent Consumption | 12 L/kg | 30 L/kg |

The patent route reduces solvent use by 60% and eliminates silica gel waste from column chromatography, aligning with green chemistry principles.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Deepoxy ethane-1,2-diol carfilzomib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Clinical Applications

Multiple Myeloma Treatment:

Carfilzomib has been extensively studied in clinical trials for treating relapsed and refractory multiple myeloma. Its unique mechanism of action involves irreversible binding to the proteasome, leading to the induction of apoptosis in malignant cells. Studies have shown that Carfilzomib can be administered effectively in various dosing schedules, with significant patient responses observed. For instance, a phase II study reported an overall response rate of 16.7% among patients treated with Carfilzomib at a specific dosage regimen .

Combination Therapies:

Carfilzomib is often combined with immunomodulatory drugs to enhance its therapeutic efficacy. Clinical studies have demonstrated that these combinations lead to deep responses in multiple myeloma patients, translating into improved progression-free survival rates . The synergy between Carfilzomib and other agents underscores the importance of understanding impurities like Carfilzomib Impurity 2, which may influence the overall effectiveness of these combinations.

Formulation Stability

Impact of Impurities:

The stability of Carfilzomib formulations is critical for maintaining its therapeutic efficacy. Research indicates that certain impurities can affect the degradation pathways of Carfilzomib, leading to reduced potency and altered pharmacokinetics. For example, studies have shown that formulations containing citric acid help stabilize Carfilzomib by maintaining an acidic pH, which is essential for minimizing impurity formation .

Analytical Methods:

Various analytical techniques are employed to assess the purity and stability of Carfilzomib formulations. High-performance liquid chromatography (HPLC) and UV spectrophotometry are commonly used to quantify impurity levels and ensure compliance with pharmacopoeial standards . Understanding the profile of impurities like Carfilzomib Impurity 2 is crucial for developing stable formulations that meet regulatory requirements.

Case Studies and Research Findings

Case Study 1: Efficacy in Advanced Solid Tumors

A study exploring the pharmacokinetics and pharmacodynamics of Carfilzomib in advanced solid tumors highlighted the challenges posed by rapid drug degradation. The research suggested that encapsulating Carfilzomib in polymer micelles could protect it from metabolic degradation, potentially expanding its clinical utility beyond hematologic malignancies .

Case Study 2: Patient Outcomes with Impurity Monitoring

In a real-world study involving patients treated with Carfilzomib-based regimens, monitoring impurity levels was found to correlate with treatment outcomes. Patients exhibiting higher levels of specific impurities had diminished responses to therapy, emphasizing the need for rigorous quality control measures during drug formulation .

Mechanism of Action

Deepoxy ethane-1,2-diol carfilzomib exerts its effects by inhibiting the proteasome, a complex that degrades unneeded or damaged proteins. By inhibiting the proteasome, the compound disrupts the regulated degradation of proteins, leading to the accumulation of toxic proteins within cells. This mechanism is particularly effective in cancer cells, which rely on proteasome activity for survival and proliferation .

Comparison with Similar Compounds

Chemical and Analytical Properties

Carfilzomib Impurity 2 shares functional similarities with impurities of other proteasome inhibitors, such as Bortezomib and Ixazomib Impurity 2 , but differs in physicochemical properties. For example:

- Lenvatinib Impurity 2 : Molecular formula C₁₈H₁₄ClN₃O₅ (387.78 g/mol), used in analytical method validation and quality control (QC) .

- Ixazomib Impurity 2: Molecular formula C₁₆H₃₀BNO₂ (279.2 g/mol), with applications in QC for ANDA/NDA submissions .

- Carfilzomib Impurity 2 : Likely retains the epoxyketone pharmacophore but with modifications (e.g., altered side chains or stereochemistry), affecting log P and ionization (pKa) similar to moxonidine impurities .

Table 1: Comparative Physicochemical and Regulatory Profiles

Clinical and Preclinical Implications

- Efficacy : Carfilzomib’s clinical superiority over bortezomib (median PFS 26.3 vs. 17.6 months in relapsed MM) underscores the importance of impurity control to maintain therapeutic activity.

- Safety : Carfilzomib Impurity 2’s profile must align with the parent drug’s tolerability. For example, carfilzomib’s longer infusion time reduces Cmax, lowering toxicity risk compared to bortezomib . Impurities affecting pharmacokinetics (e.g., altering Cmax or AUC) could compromise this advantage.

Biological Activity

Carfilzomib, a second-generation proteasome inhibitor, is primarily utilized in the treatment of multiple myeloma. Its biological activity is largely attributed to its ability to irreversibly bind to the proteasome, leading to the induction of apoptosis in malignant cells. This article focuses on the biological activity of Carfilzomib Impurity 2 , examining its mechanisms, effects, and relevant case studies.

Carfilzomib operates by inhibiting the chymotrypsin-like (ChT-L) activity of the proteasome, which is crucial for protein degradation and regulation within cells. By blocking this pathway, Carfilzomib causes an accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins, leading to cell death. The compound's structure, a tetrapeptide epoxyketone, distinguishes it from first-generation inhibitors like bortezomib, allowing it to overcome resistance mechanisms associated with prior treatments .

Key Mechanisms:

- Proteasome Inhibition : Carfilzomib achieves over 80% inhibition of proteasome activity at concentrations as low as 10 nM .

- Induction of Apoptosis : It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3 and caspase-9 activities following treatment .

- Synergistic Effects : When combined with dexamethasone, Carfilzomib exhibits enhanced anti-myeloma activity, further supporting its clinical utility .

Biological Activity Data

The biological activity of Carfilzomib Impurity 2 can be summarized through various studies that highlight its efficacy against multiple myeloma and other malignancies.

| Study | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| ANBL-6 | 10 | Induced apoptosis via caspase activation | |

| RPMI 8226 | 5 | Significant growth inhibition observed | |

| MM Cell Lines | <10 | Overcame bortezomib resistance |

Case Study 1: Efficacy in Multiple Myeloma

A clinical trial assessed the efficacy of Carfilzomib in patients with relapsed multiple myeloma. The results indicated that patients receiving Carfilzomib demonstrated a significant reduction in tumor burden. Out of 65 patients treated, 21.5% achieved stable disease after four cycles, showcasing its potential effectiveness in advanced cases .

Case Study 2: Combination Therapy

In another study focusing on combination therapies involving Carfilzomib and immunomodulatory drugs, patients exhibited improved outcomes compared to those receiving monotherapy. The study reported a favorable safety profile along with enhanced response rates in newly diagnosed multiple myeloma patients .

Safety Profile and Side Effects

While Carfilzomib is generally well-tolerated, certain adverse effects have been documented:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Carfilzomib Impurity 2 in drug formulations?

- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting low-abundance impurities. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. Validation parameters must include specificity, linearity, accuracy, and stability under International Council for Harmonisation (ICH) guidelines .

- Example Workflow :

| Step | Technique | Purpose | Key Parameters |

|---|---|---|---|

| 1 | LC-MS/MS | Quantification | LOD: ≤0.1%, LOQ: ≤0.3% |

| 2 | NMR | Structural elucidation | H, C spectra |

| 3 | HRMS | Molecular formula confirmation | Mass accuracy ≤2 ppm |

Q. How can researchers ensure the reproducibility of impurity synthesis and characterization protocols?

- Guidelines : Follow ICH Q3A/B for impurity reporting thresholds. Document synthesis conditions (e.g., temperature, solvent ratios) and purification steps (e.g., crystallization solvents, gradient elution in HPLC). Cross-validate results with independent batches and reference standards .

- Critical Checkpoints :

- Purity Verification : Use differential scanning calorimetry (DSC) to confirm crystallinity.

- Batch Consistency : Compare impurity profiles across ≥3 independent syntheses.

Advanced Research Questions

Q. What mechanistic models explain the incorporation of Carfilzomib Impurity 2 during crystallization?

- Empirical Models : The impurity incorporation ratio () can be modeled using:

where = impurity concentration, = solute concentration, and are system-specific constants. This model requires calibration for each crystallizer type and feedstock composition .

- Case Study : In carfilzomib intermediate crystallization, varied by 15% when switching from batch to continuous crystallizers, necessitating recalibration .

Q. How do contradictory data on impurity toxicity arise, and how can they be resolved?

- Root Causes :

- Methodological Variability : Discrepancies in LC-MS/MS sensitivity (e.g., ion suppression effects).

- Biological Context : Impurity effects may differ in vitro (e.g., cytotoxicity assays) vs. in vivo (e.g., metabolic clearance).

- Resolution Strategy :

- Cross-Validation : Compare data from orthogonal assays (e.g., genotoxicity screening vs. proteasome inhibition assays).

- Meta-Analysis : Aggregate datasets from multiple studies (e.g., using PRISMA guidelines) to identify trends .

Q. What experimental designs optimize impurity control while maintaining carfilzomib yield?

- Design Framework :

- DoE (Design of Experiments) : Use factorial designs to test variables like pH, solvent polarity, and cooling rates.

- Constraints : Balance purity targets (e.g., ≤0.15% Impurity 2) with yield thresholds (e.g., ≥85%) .

Methodological Challenges and Solutions

Q. How can researchers address limited impurity sample availability for preclinical studies?

- Strategies :

- Microscale Synthesis : Use microreactors for impurity synthesis (≤100 mg scale).

- In Silico Prediction : Apply quantum mechanical calculations (e.g., DFT) to predict impurity stability and reactivity .

Q. What are the best practices for documenting impurity data to meet regulatory standards?

- Documentation Checklist :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.